BenchChemオンラインストアへようこそ!

ML191

GPR55 β-arrestin antagonist potency

ML191 delivers a titratable GPR55 blockade (β-arrestin IC50=1.08 µM) that avoids ceiling effects, making it ideal for dose-response pathway mapping. With no activity at CB1/CB2 up to 20 µM, it enables clean GPR55-specific dissection. Its potent ERK1/2 inhibition (IC50=328 nM) suits phosphorylation assays. Choose ML191 as a calibrated benchmark for SAR studies. Available in high purity ≥98% from multiple manufacturers.

Molecular Formula C24H25N3O3
Molecular Weight 403.5 g/mol
Cat. No. B148622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML191
SynonymsCID-23612552;  CCG-152883;  5-phenyl-3-(1-(1-(p-tolyl)cyclopropane-1-carbonyl)piperidin-4-yl)-1,3,4- oxadiazol-2(3H)- one
Molecular FormulaC24H25N3O3
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5
InChIInChI=1S/C24H25N3O3/c1-17-7-9-19(10-8-17)24(13-14-24)22(28)26-15-11-20(12-16-26)27-23(29)30-21(25-27)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3
InChIKeyWWJKJCDOYFKZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ML191 GPR55 Antagonist: Baseline Identity and Core Pharmacological Profile for Scientific Procurement


ML191 (CID23612552, CAS 931695-79-3) is a synthetic small-molecule antagonist of GPR55, a class A G protein-coupled receptor implicated in pain, metabolic disorders, and cancer [1]. It was identified through a high-throughput β-arrestin recruitment screen of ~300,000 compounds as part of the Molecular Libraries Probe Production Centers Network initiative [2]. The compound inhibits lysophosphatidylinositol (LPI)-induced GPR55 signaling with an EC₅₀ of 1.076 µM in U2OS cells overexpressing GPR55 and blocks downstream ERK1/2 phosphorylation (IC₅₀ = 328 nM) . Its chemical structure (C₂₄H₂₅N₃O₃, MW 403.47) features an oxadiazolone core and a 4-methylphenyl cyclopropyl amide moiety .

ML191 GPR55 Antagonist: Why Interchangeability with Other GPR55 Modulators Cannot Be Assumed in Research Procurement


GPR55 antagonists, even those within the same chemical series, exhibit substantial variation in potency, selectivity, and functional profile. ML191, ML192, and ML193 were co-identified in the same high-throughput screen, yet their IC₅₀ values in the β-arrestin trafficking assay span a ~5-fold range (0.22–1.08 µM) [1]. Moreover, subtle structural modifications within the antagonist chemotype alter the binding pose and the extent of extracellular loop engagement, directly affecting antagonist efficacy and selectivity across related receptors such as CB₁, CB₂, and GPR35 [2]. Procurement based solely on receptor target without consideration of these quantitative performance metrics risks introducing confounding variables into experimental outcomes, particularly in studies where precise pathway modulation or off-target exclusion is critical. The evidence below substantiates the specific differentiation of ML191 relative to its closest analogs.

ML191 GPR55 Antagonist: Comparative Quantitative Evidence for Scientific Selection


ML191 vs. ML193: Comparative Potency in β-Arrestin Trafficking Assay

In a direct head-to-head β-arrestin trafficking assay measuring inhibition of LPI (10 µM)-induced recruitment, ML191 exhibited an IC₅₀ of 1.08 ± 0.03 µM, whereas its close analog ML193 demonstrated higher potency with an IC₅₀ of 0.22 ± 0.03 µM [1]. This 4.9-fold difference establishes that ML191 is the less potent of the two primary probe compounds in this assay, making it suitable for experimental contexts where a moderate antagonistic window is preferred or where ML193's higher potency may mask subtle physiological responses.

GPR55 β-arrestin antagonist potency

ML191 vs. ML192: Comparative Potency Against ML186-Induced β-Arrestin Trafficking

When inhibiting β-arrestin trafficking induced by the surrogate agonist ML186 (1 µM), ML191 exhibited an IC₅₀ of 1.03 ± 0.03 µM, while ML192 was significantly more potent with an IC₅₀ of 0.29 ± 0.09 µM [1]. This 3.6-fold difference, measured under identical assay conditions, highlights that ML191 and ML192 are not functionally interchangeable despite their shared chemotype and receptor target.

GPR55 ML186 β-arrestin functional selectivity

ML191 Selectivity Profile vs. CB1 and CB2 Receptors: Quantitative Off-Target Assessment

Selectivity profiling reveals that ML191 exhibits no detectable agonism or antagonism at CB₁ or CB₂ receptors up to 20 µM [1]. In contrast, a separate vendor datasheet indicates that ML191 acts as a weak antagonist of CB₁ with an IC₅₀ of 17.7 µM [2]. While the primary literature confirms clean selectivity at concentrations ≤20 µM, the ~17.7 µM CB₁ activity should be considered when designing experiments at high compound concentrations. This represents a >16-fold selectivity window for GPR55 over CB₁ when using the β-arrestin trafficking IC₅₀ of 1.08 µM as the reference GPR55 potency.

GPR55 selectivity CB1 CB2 off-target

ML191 Functional Antagonism: ERK1/2 Phosphorylation and PKCβII Translocation Inhibition

Beyond receptor-proximal β-arrestin recruitment, ML191 effectively inhibits downstream signaling events. It suppresses LPI-induced ERK1/2 phosphorylation with an IC₅₀ of 328 nM and blocks receptor-dependent translocation of PKCβII at a concentration of 30 µM . While direct comparator data for ML192 or ML193 in these specific assays is not reported, the 328 nM ERK1/2 IC₅₀ provides a quantitative benchmark for pathway-specific antagonism that is distinct from the 1.08 µM β-arrestin IC₅₀, indicating differential functional activity across GPR55-coupled signaling cascades.

ERK1/2 PKCβII downstream signaling GPR55

ML191 Structural Differentiation and Binding Mode Implications for Antagonist Efficacy

Molecular modeling studies demonstrate that GPR55 antagonists, including ML191, possess a head region that occupies a horizontal binding pocket extending into the extracellular loop region, a central ligand portion fitting vertically into the receptor binding pocket, and a pendant aromatic ring that juts outward [1]. This binding architecture is distinct from that of GPR55 agonists, which engage a deeper vertical pocket. While quantitative potency data for ML191 was established in functional assays, the structural features associated with its antagonism—particularly the pendant aromatic group—are critical determinants of its inhibitory efficacy and differentiate it from agonists like CID1172084 (ML185, EC₅₀ = 0.16 µM) that stabilize an active receptor conformation.

GPR55 binding mode SAR molecular pharmacology

ML191 GPR55 Antagonist: Evidence-Based Research Application Scenarios for Informed Procurement


GPR55 Pathway Deconvolution Studies Requiring Moderate Antagonism

In experiments where complete GPR55 blockade would obscure partial agonist effects or where a dose-response curve spanning sub-micromolar to low micromolar concentrations is desired, ML191's β-arrestin IC₅₀ of 1.08 µM (vs. ML193's 0.22 µM) provides a more gradual and titratable inhibitory profile [1]. This makes ML191 the preferred choice for pathway mapping studies where the dynamic range of inhibition must be carefully controlled to avoid ceiling effects.

Selective GPR55 Antagonism in Cannabinoid Receptor Co-Expression Systems

For cellular or tissue models co-expressing GPR55, CB₁, and CB₂, ML191's demonstrated lack of activity at CB₁ and CB₂ up to 20 µM enables clean pharmacological dissection of GPR55-specific signaling [1]. Researchers should maintain concentrations ≤10 µM to remain within the confirmed selectivity window, ensuring that observed phenotypes are attributable solely to GPR55 antagonism.

Studies Targeting ERK1/2 Phosphorylation Downstream of GPR55

When the experimental endpoint is inhibition of LPI-induced ERK1/2 phosphorylation, ML191 exhibits a more potent IC₅₀ of 328 nM compared to its β-arrestin trafficking IC₅₀ of 1.08 µM . This differential sensitivity makes ML191 suitable for assays focused on this specific signaling arm, provided that the appropriate concentration range is employed based on the endpoint of interest.

Comparative Pharmacological Profiling of GPR55 Antagonist Chemotypes

In studies evaluating the structure-activity relationship of GPR55 ligands, ML191 serves as a benchmark compound with well-characterized potency in multiple assays and a defined binding mode featuring extracellular loop engagement [1]. Its quantitative differentiation from ML192 and ML193 in β-arrestin assays (3.6- and 4.9-fold differences, respectively) provides a calibrated baseline against which novel analogs can be compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML191

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.